molecular formula C11H10N2O2 B13298475 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole

Cat. No.: B13298475
M. Wt: 202.21 g/mol
InChI Key: ZLVPAOHLUSFCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is an organic compound that features a benzodioxane ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with imidazole derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like NaOH or KOH.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole

InChI

InChI=1S/C11H10N2O2/c1-2-9-10(15-6-5-14-9)7-8(1)11-12-3-4-13-11/h1-4,7H,5-6H2,(H,12,13)

InChI Key

ZLVPAOHLUSFCFS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.